molecular formula C27H37N3O4S B13820157 o-Nps-L-phenylalanine dicyclohexylamine salt

o-Nps-L-phenylalanine dicyclohexylamine salt

Cat. No.: B13820157
M. Wt: 499.7 g/mol
InChI Key: UYWPNAPHKKHNKE-YDALLXLXSA-N
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Description

o-Nps-L-phenylalanine dicyclohexylamine salt: is a chemical compound with the empirical formula C15H14N2O4S · C12H23N. It is a crystalline substance that is often used in various scientific research applications due to its unique properties . The compound is derived from L-phenylalanine, an essential amino acid, and is modified with a nitrophenylsulfenyl group.

Preparation Methods

The synthesis of o-Nps-L-phenylalanine dicyclohexylamine salt involves several steps. The primary synthetic route includes the protection of the amino group of L-phenylalanine, followed by the introduction of the nitrophenylsulfenyl group. The final step involves the formation of the dicyclohexylamine salt. The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

o-Nps-L-phenylalanine dicyclohexylamine salt undergoes various chemical reactions, including:

Scientific Research Applications

o-Nps-L-phenylalanine dicyclohexylamine salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of o-Nps-L-phenylalanine dicyclohexylamine salt involves its interaction with specific molecular targets. The nitrophenylsulfenyl group can interact with amino acids and proteins, affecting their structure and function. This interaction can lead to changes in enzyme activity and protein synthesis pathways .

Comparison with Similar Compounds

o-Nps-L-phenylalanine dicyclohexylamine salt can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H37N3O4S

Molecular Weight

499.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-nitrophenyl)sulfanylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H14N2O4S.C12H23N/c18-15(19)12(10-11-6-2-1-3-7-11)16-22-14-9-5-4-8-13(14)17(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,12,16H,10H2,(H,18,19);11-13H,1-10H2/t12-;/m0./s1

InChI Key

UYWPNAPHKKHNKE-YDALLXLXSA-N

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C[C@@H](C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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